molecular formula C10H14O5S2 B2774501 4-(Methylsulfonyl)phenethyl methanesulfonate CAS No. 1350475-37-4

4-(Methylsulfonyl)phenethyl methanesulfonate

Cat. No. B2774501
CAS RN: 1350475-37-4
M. Wt: 278.34
InChI Key: GKTCLNUKGQMSCS-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenethyl methanesulfonate is a chemical compound with the CAS number 1350475-37-4 .


Synthesis Analysis

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylsulfonyl)phenethyl methanesulfonate are not available, it’s worth noting that methanesulfonates, in general, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 4-(Methylsulfonyl)phenethyl methanesulfonate often focuses on their synthesis and structural characterization. For example, Galván et al. (2018) evaluated the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate, highlighting the importance of experimental and theoretical methodologies in understanding the molecular structure and interactions of such compounds (Galván et al., 2018).

Biological Activity

The study of compounds related to 4-(Methylsulfonyl)phenethyl methanesulfonate extends to their biological activity. For instance, research into the biological activity of methanesulfonate complexes has been conducted to understand their role in biofilm formation and quorum sensing (QS) activity, suggesting a potential area of application in biochemistry and microbiology.

Environmental Science

The oxidation of dimethyl sulfide (DMS), a process involving methylsulfonyl radicals, is significant in atmospheric chemistry. Mardyukov and Schreiner (2018) discussed the atmospherically relevant radicals derived from the oxidation of DMS, highlighting the complexity of sulfur-containing compounds in environmental processes (Mardyukov & Schreiner, 2018). This research underscores the environmental implications of compounds related to 4-(Methylsulfonyl)phenethyl methanesulfonate, particularly in understanding atmospheric aerosol formation and cloud formation.

Chemical Analysis

Techniques for detecting and quantifying methanesulfonic acid and its derivatives are crucial for both environmental and pharmaceutical applications. Zhou et al. (2017) developed a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, using high-performance liquid chromatography with ultraviolet detection (Zhou et al., 2017). This research is essential for assessing the purity and safety of pharmaceuticals and monitoring environmental contaminants.

Catalyst and Synthesis Applications

The use of methanesulfonic acid and its esters in synthesis and catalysis is another area of research relevance. For instance, ferrous methanesulfonate has been shown to be an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes, demonstrating the utility of methanesulfonic acid derivatives in organic synthesis (Wang et al., 2009).

Future Directions

The future directions of 4-(Methylsulfonyl)phenethyl methanesulfonate could involve its use in the synthesis of new compounds with potential biological activity. For instance, benzimidazole derivatives wherein the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position have been synthesized and evaluated as COX-1/COX-2 inhibitors . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S2/c1-16(11,12)10-5-3-9(4-6-10)7-8-15-17(2,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCLNUKGQMSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)phenethyl methanesulfonate

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